1-(Difluoromethyl)-2-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-2-methoxybenzene is an organic compound characterized by the presence of a difluoromethyl group and a methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of 2-methoxybenzene using difluoromethylating agents such as TMS-CF2H (trimethylsilyl difluoromethyl) under metal-free conditions . This reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethyl acetate .
Industrial Production Methods: Industrial production of 1-(Difluoromethyl)-2-methoxybenzene may involve large-scale difluoromethylation processes using commercially available difluoromethylating reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-2-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding difluoromethyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Difluoromethyl ketones, carboxylic acids.
Reduction: Methyl-substituted benzene derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
1-(Difluoromethyl)-2-methoxybenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design, where the difluoromethyl group can mimic other functional groups like hydroxyl or thiol.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-2-methoxybenzene involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with target enzymes or receptors, influencing their activity. This interaction can modulate biological processes, such as enzyme inhibition or receptor activation, leading to the desired therapeutic effects .
Comparison with Similar Compounds
1-(Trifluoromethyl)-2-methoxybenzene: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to different chemical properties and reactivity.
1-(Difluoromethyl)-4-methoxybenzene: Similar structure but with the methoxy group in the para position, affecting its chemical behavior.
2-(Difluoromethyl)anisole: Another isomer with the difluoromethyl group in a different position on the benzene ring.
Uniqueness: 1-(Difluoromethyl)-2-methoxybenzene is unique due to the specific positioning of the difluoromethyl and methoxy groups, which can influence its reactivity and interaction with other molecules. This compound’s distinct properties make it valuable for various applications in research and industry .
Properties
Molecular Formula |
C8H8F2O |
---|---|
Molecular Weight |
158.14 g/mol |
IUPAC Name |
1-(difluoromethyl)-2-methoxybenzene |
InChI |
InChI=1S/C8H8F2O/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5,8H,1H3 |
InChI Key |
WWEUIZYTBGFTAP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.